6-(2-Phenylethenyl)pyridine-2-carboxylic acid
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Overview
Description
6-(2-Phenylethenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position. The molecular formula of this compound is C14H11NO2, and it has a molecular weight of 225.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylethenyl derivatives.
Scientific Research Applications
6-(2-Phenylethenyl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Phenylethenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2nd position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4th position.
Uniqueness
6-(2-Phenylethenyl)pyridine-2-carboxylic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This structural feature allows for specific interactions with molecular targets and contributes to its diverse range of applications .
Properties
CAS No. |
83282-01-3 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-(2-phenylethenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c16-14(17)13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H,(H,16,17) |
InChI Key |
MFSODSPULJWESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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